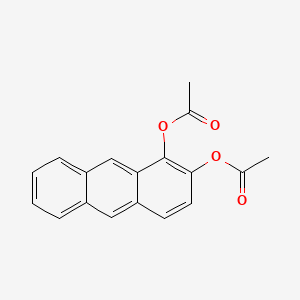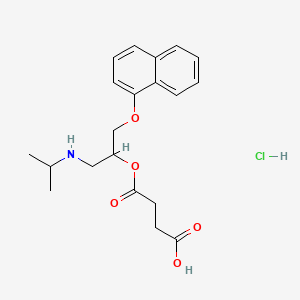
Propranolol hemisuccinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isopropylamino group, a naphthalen-1-yloxy group, and a butanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the naphthalen-1-yloxy intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to introduce a halogen atom, followed by substitution with an alcohol to form the naphthalen-1-yloxy group.
Introduction of the isopropylamino group: The naphthalen-1-yloxy intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Formation of the butanoic acid moiety: The final step involves the reaction of the intermediate with a butanoic acid derivative under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-((1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylamino group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
4-((1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-((1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets. The isopropylamino group is known to interact with certain receptors, while the naphthalen-1-yloxy group can bind to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-((1-(Isopropylamino)-3-(phenylpropan-2-yl)oxy)-4-oxobutanoic acid hydrochloride: Similar structure but with a phenyl group instead of a naphthalen-1-yloxy group.
4-((1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride: Similar structure but with a methylamino group instead of an isopropylamino group.
Uniqueness
The unique combination of the isopropylamino group and the naphthalen-1-yloxy group in 4-((1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
75020-10-9 |
|---|---|
分子式 |
C20H26ClNO5 |
分子量 |
395.9 g/mol |
IUPAC名 |
4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C20H25NO5.ClH/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18;/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23);1H |
InChIキー |
PTLKAZZGYNERQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)
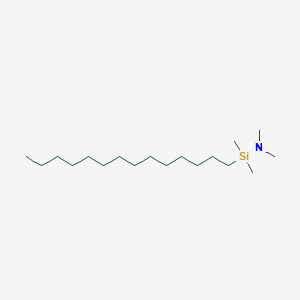
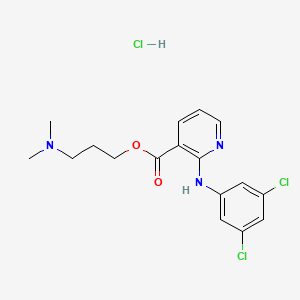
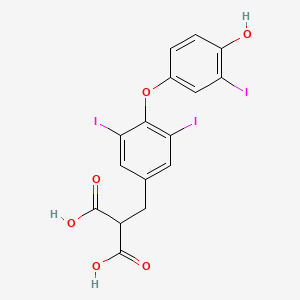
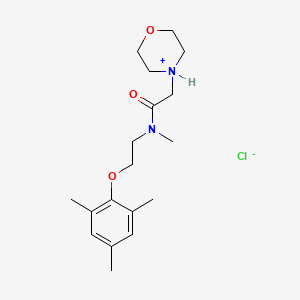
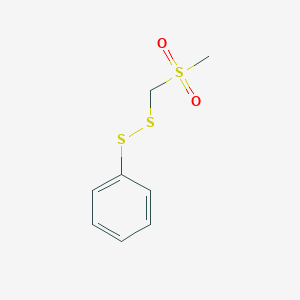
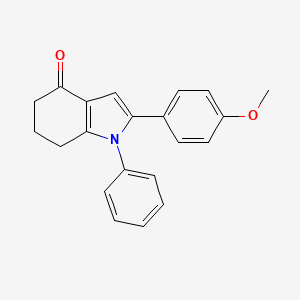
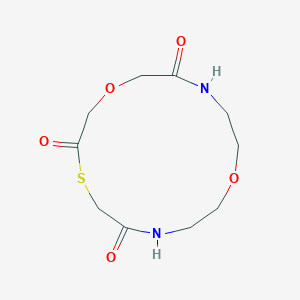
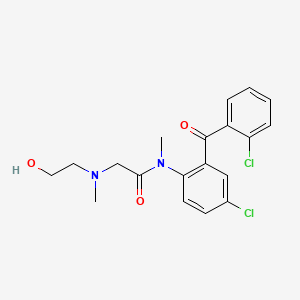
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
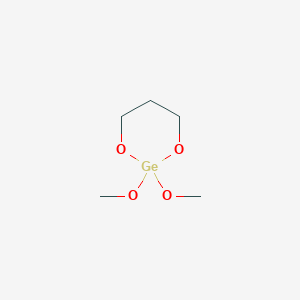
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
